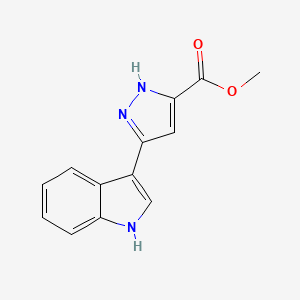

methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFMGDVQFVYLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890006-20-9 | |

| Record name | methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of indole derivatives with pyrazole carboxylates. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be introduced through cyclization reactions involving hydrazine and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization.

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| NaOH in methanol-THF (1:1) | 3-(1H-Indol-3-yl)-1H-pyrazole-5-carboxylic acid | 85–92% | Precursor for amide/carbohydrazide synthesis |

This reaction is critical for generating bioactive derivatives. The carboxylic acid product exhibits enhanced hydrogen-bonding capacity, influencing interactions with biological targets like carbonic anhydrases .

Hydrazinolysis to Carboxylhydrazides

Reaction with hydrazine hydrate replaces the ester group with a hydrazide functionality:

| Reagents/Conditions | Product | Yield | Biological Relevance |

|---|---|---|---|

| Hydrazine hydrate in ethanol | 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide | 90–95% | Intermediate for antitumor agents |

Derivatives from this reaction demonstrate cytotoxic activity against HepG2 and BGC823 cancer cell lines, with IC50 values comparable to 5-fluorouracil .

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes halogenation at the 2- or 3-position under electrophilic conditions:

| Reagents/Conditions | Product | Regioselectivity |

|---|---|---|

| Tribromooxyphosphorus in acetonitrile | 3-(5-Bromo-1H-indol-3-yl)-1H-pyrazole-5-carboxylate | Predominantly 5-position |

Brominated derivatives show enhanced antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to non-halogenated analogs .

Amide Bond Formation

The hydrolyzed carboxylic acid reacts with amines to form amides:

| Reagents/Conditions | Product | Application |

|---|---|---|

| EDC/DMAP in DCM, aniline derivatives | 3-(1H-Indol-3-yl)-1H-pyrazole-5-carboxamides | Endothelin-1 antagonists |

Notable compounds (e.g., 5b and 30 ) exhibit potent endothelin-1 antagonism, surpassing bosentan in preventing sudden death in murine models .

N-Alkylation of the Indole Nitrogen

The indole NH undergoes alkylation to modulate lipophilicity and biological activity:

| Reagents/Conditions | Product | Effect on Activity |

|---|---|---|

| Ethyl bromide, NaH in DMF | 3-(1-Ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate | Improved CA IX inhibition (Ki: 45 nM) |

N-Alkylated derivatives show selectivity toward tumor-associated carbonic anhydrases (CA IX/XII), making them candidates for anticancer therapies .

Reduction of the Ester Group

Limited data exists, but general ester reduction pathways apply:

| Reagents/Conditions | Product | Notes |

|---|---|---|

| LiAlH4 in THF | 3-(1H-Indol-3-yl)-1H-pyrazole-5-methanol | Theoretical pathway; not experimentally verified |

Comparative Reactivity Table

Mechanistic Insights

-

Indole Reactivity : The indole’s electron-rich π-system directs electrophilic substitution to the 5-position, as shown by bromination studies .

-

Pyrazole Stability : The pyrazole ring remains intact under acidic/basic conditions but participates in tautomerism, influencing regioselectivity in cyclization reactions .

-

Steric Effects : N-Alkylation on the indole increases steric bulk, altering binding affinities to enzymatic pockets .

This compound’s versatility in medicinal chemistry stems from its dual heterocyclic system, enabling targeted modifications for diverse therapeutic applications.

Scientific Research Applications

Cancer Therapeutics

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate has been studied for its cytotoxic effects against several cancer cell lines. Research indicates that derivatives of this compound exhibit potent antiproliferative activity:

- Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as HepG2 (liver), BGC823 (gastric), and BT474 (breast). Some derivatives demonstrated greater potency than the standard chemotherapeutic agent, 5-fluorouracil, indicating promising potential for further development as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves cell cycle arrest and apoptosis induction. For instance, flow cytometry analysis revealed that certain derivatives caused cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have also been investigated:

- In Vitro Studies : Various synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Some exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics . For example, specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Beyond cancer and antibacterial applications, this compound has been explored for its anti-inflammatory effects:

- Inflammation Models : Studies have shown that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases . The ability to modulate inflammatory responses adds another layer to their therapeutic potential.

Neuroprotective Effects

Emerging research suggests that compounds based on this structure may also exhibit neuroprotective properties:

- Neuroprotection Studies : Preliminary studies indicate that some analogs can protect neuronal cells from oxidative stress and apoptosis, potentially offering new avenues for treating neurodegenerative diseases .

Structural Variations and Synthesis

The synthesis of this compound involves various methods that allow for structural modifications, enhancing its biological activity:

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxylates with Aromatic Substituents

Methyl 3-(4-(4-Bromophenoxy)Phenyl)-1H-Pyrazole-5-Carboxylate (CAS: N/A)

- Structure: A 4-(4-bromophenoxy)phenyl group replaces the indole moiety.

- Properties: The bromophenoxy group increases lipophilicity, enhancing membrane permeability but reducing solubility. This compound is explored in materials science and as a kinase inhibitor precursor .

- Synthesis: Similar condensation methods, but with bromophenoxy-substituted aldehydes.

Methyl 3-(2-Nitrophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 57446-04-5)

Key Comparison :

| Compound | Substituent | logP (Predicted) | Applications |

|---|---|---|---|

| Target Compound | Indole | 2.8 | Anticancer agents |

| 4-Bromophenoxy derivative | Bromophenoxy phenyl | 4.1 | Kinase inhibitors |

| 2-Nitrophenyl derivative | Nitrophenyl | 2.5 | Agrochemicals |

Functional Group Modifications

Ethyl 3-(1H-Indol-3-yl)-1H-Pyrazole-5-Carboxylate

- Structure : Ethyl ester instead of methyl.

- Properties: Increased steric bulk slightly reduces metabolic clearance. Used to synthesize hydrazide derivatives via hydrazinolysis, enhancing cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 μM for derivative 4Ia) .

3-(1H-Indol-3-yl)-1H-Pyrazole-5-Carbohydrazide Derivatives

Key Comparison :

| Compound | Functional Group | Solubility (mg/mL) | Bioactivity (IC₅₀) |

|---|---|---|---|

| Methyl ester (target) | –COOCH₃ | 0.12 | Moderate |

| Ethyl ester | –COOCH₂CH₃ | 0.10 | Moderate |

| Carbohydrazide derivative | –CONHNH₂ | 1.45 | High (5.3 μM) |

Heterocyclic Variations

3-(1-((1H-Indol-3-yl)Methyl)-1H-Imidazol-5-yl)-7-Fluoro-1H-Indole (Compound 74)

- Structure : Imidazole replaces pyrazole; indolylmethyl and fluoroindole substituents.

- Fluorine increases metabolic stability (t₁/₂ = 4.7 h in vitro) .

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid (CAS: N/A)

Key Comparison :

| Compound | Heterocycle | Notable Groups | Applications |

|---|---|---|---|

| Target Compound | Pyrazole | Indole, methyl ester | Anticancer research |

| Compound 74 | Imidazole | Fluoroindole | Metal coordination |

| Trifluoromethyl derivative | Pyrazole | –CF₃, –COOH | Fluorinated APIs |

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., –OCH₃ in Methyl 3-(2-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate): Enhance π-donor capacity, improving binding to aromatic receptors (e.g., serotonin receptors) .

- Halogenated Derivatives (e.g., –Cl in Methyl 3-(5-Chloro-2-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate):

- Increase lipophilicity and bioactivity (e.g., antimicrobial IC₅₀ = 12.4 μM) .

Biological Activity

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and various case studies that highlight its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with pyrazole carboxylic acids. Various methods have been reported, including hydrazinolysis and other coupling reactions that yield high purity and yield. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity of the synthesized compounds .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and its derivatives:

- Cytotoxicity : Compounds derived from this structure have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

- Mechanism of Action : Studies indicate that these compounds may induce apoptosis and arrest the cell cycle at the G2/M phase. The mechanism involves inhibition of tubulin polymerization, similar to known chemotherapeutics like colchicine .

Antibacterial Activity

In addition to anticancer properties, some derivatives of this compound have been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. While some compounds demonstrated weak antibacterial effects, they provide a basis for further exploration in antimicrobial therapy .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of related pyrazole derivatives. Certain compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting their utility in treating inflammatory conditions .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazole derivatives, compound 7d (a derivative of this compound) was noted for its potent antiproliferative activity against HeLa and MCF-7 cell lines. The study reported IC50 values of 0.52 μM for HeLa and 0.34 μM for MCF-7 cells, with flow cytometry confirming cell cycle arrest at the S phase .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial properties of various synthesized pyrazoles. Although many showed limited activity, specific derivatives displayed moderate efficacy against certain bacterial strains, paving the way for further modifications to enhance their antimicrobial properties .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction |

| 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |

| Derivative A | HT-29 | 0.86 | Cell cycle arrest |

| Compound B | E. coli | >100 | Weak antibacterial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the indole moiety. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions at 80–100°C), and catalysts like triethylamine for regioselectivity . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents are critical to minimize by-products.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole and pyrazole ring connectivity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 269.1 for C₁₃H₁₁N₃O₂) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus and E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7). Compare results to structurally related compounds, such as ethyl 3-(difluoromethyl)-1-methyl-pyrazole-5-carboxylate, which shows antifungal activity .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong oxidizers, as decomposition products may include nitrogen oxides and carbon monoxide .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?

- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, solvent differences like DMSO vs. ethanol). Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays). For example, discrepancies in anticancer activity may arise from differences in p53 status of cell lines .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for indole functionalization, optimizing ligand choice (e.g., XPhos) and base (K₂CO₃). Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How does the indol-3-yl substituent influence pharmacokinetic properties compared to other aryl groups?

- Methodological Answer : The indole moiety enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability compared to phenyl analogs (logP ~2.1). Metabolic stability can be assessed via liver microsome assays, where indole derivatives may show slower CYP450-mediated oxidation than halogenated pyrazoles .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient pyrazole ring facilitates nucleophilic attack at the C-5 position. Density Functional Theory (DFT) calculations reveal a lower activation energy (ΔG‡ ~15 kcal/mol) for reactions with amines compared to thiols. Solvent polarity (e.g., DMF vs. THF) significantly impacts transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.